(S,R,S)-AHPC-PEG2-C4-Cl

PROTAC linker chemistry bifunctional degrader synthesis VHL ligand conjugation

This VHL E3 ligase ligand-linker conjugate features a terminal chloroalkane for direct, one-step SN2 conjugation with nucleophilic target ligands, bypassing carbodiimide activation. The fixed 6-2-2 alkyl/PEG2/amide architecture provides a reproducible scaffold for parallel PROTAC library synthesis and linker-length SAR. Empirically validated to degrade GFP-HaloTag7 fusions and used with bosutinib/dasatinib warheads for BCR-ABL degradation. Choose precisely this PEG2-C4-Cl variant—not approximate alternatives—to avoid uncontrolled ternary complex geometry and failed degradation outcomes.

Molecular Formula C32H47ClN4O6S
Molecular Weight 651.3 g/mol
Cat. No. B560584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG2-C4-Cl
Molecular FormulaC32H47ClN4O6S
Molecular Weight651.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
InChIInChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
InChIKeyVVGFRQKHZOZAAG-UWPQIUOOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG2-C4-Cl: VHL-Recruiting PROTAC Building Block with PEG2 Linker and Terminal Chloride Handle


(S,R,S)-AHPC-PEG2-C4-Cl (CAS 1835705-57-1, molecular formula C32H47ClN4O6S, molecular weight 651.26 g/mol) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand tethered to a 2-unit polyethylene glycol (PEG) spacer terminated by a C4 alkyl chain bearing a pendant chloro group . The linker configuration is described as "6-2-2," comprising a six-atom alkyl chain from the terminal chloride, two PEG units, and a two-atom amide linkage . The terminal chloroalkane serves as a functional handle for nucleophilic substitution reactions with target protein ligands containing amines, thiols, or carboxylates, enabling modular PROTAC assembly . The compound demonstrates capability to induce degradation of GFP-HaloTag7 fusion proteins in cell-based assays .

Why Generic Substitution of (S,R,S)-AHPC-PEG2-C4-Cl with Other VHL-PEG Linker Conjugates Fails in PROTAC Optimization


Substituting (S,R,S)-AHPC-PEG2-C4-Cl with superficially similar VHL-PEG conjugates—such as those bearing amine (NH2), azide (N3), carboxylic acid (COOH), or varying PEG lengths (PEG3–PEG6)—introduces uncontrolled variables in ternary complex geometry, physicochemical properties, and synthetic compatibility that critically impact degradation efficiency [1]. Linker length and composition directly govern the spatial orientation of the PROTAC-mediated ternary complex (POI–PROTAC–E3 ligase), with even single-atom variations altering cooperative binding thermodynamics and cellular degradation outcomes [2]. Systematic studies demonstrate that VHL-based PROTAC degradation efficacy varies from <16% to >95% across linker lengths differing by only 2–3 atoms [3]. Furthermore, the terminal chloroalkane in (S,R,S)-AHPC-PEG2-C4-Cl enables direct SN2 conjugation with nucleophilic target ligands, whereas alternative handles (NH2, COOH, alkyne) require different coupling chemistries, protecting group strategies, and reaction conditions that alter synthetic efficiency and may introduce incompatible functional groups . Substitution without rigorous empirical validation thus risks producing inactive or suboptimal degraders, necessitating costly re-optimization cycles.

(S,R,S)-AHPC-PEG2-C4-Cl: Quantitative Differentiation Evidence for Procurement Decisions


Chloroalkane Handle Enables Direct SN2 Conjugation with Nucleophilic Target Ligands Versus Amine/Carboxyl-Dependent Coupling of Alternative Conjugates

(S,R,S)-AHPC-PEG2-C4-Cl features a terminal chloroalkane functional group that enables direct nucleophilic substitution (SN2) with amines, thiols, or carboxylates on target protein ligands without requiring additional activation steps or coupling reagents . In contrast, alternative VHL-PEG conjugates with amine (-NH2) or carboxylic acid (-COOH) termini require carbodiimide-mediated coupling (EDC/NHS) or pre-activation as NHS esters, adding synthetic steps and potentially introducing incompatible reagents [1]. The chloroalkane handle also permits parallel synthesis strategies for PROTAC library generation with variation in linker length and composition .

PROTAC linker chemistry bifunctional degrader synthesis VHL ligand conjugation

PEG2 Linker Confers 13-Atom Ligand-to-Linker Span Distinct from PEG1, PEG3, and PEG4 Variants in VHL Conjugate Series

(S,R,S)-AHPC-PEG2-C4-Cl incorporates a precisely defined 2-unit PEG linker combined with a C4 alkyl chain, yielding a total linker length measured as "6-2-2" (six-atom alkyl + two PEG units + two-atom amide linkage) . This linker configuration differs discretely from related VHL conjugates: (S,R,S)-AHPC-C4-NH2 contains no PEG units (only alkyl spacer), (S,R,S)-AHPC-PEG3-NH2 contains three PEG units, (S,R,S)-AHPC-PEG4-NH2 contains four PEG units, and (S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3) contains six PEG units with identical C4-Cl terminus . The PEG2 variant provides a 13-atom ligand-to-linker span .

PROTAC linker optimization ternary complex geometry VHL E3 ligase recruitment

LogP of 4.1 Defines Intermediate Lipophilicity Profile Relative to Shorter and Longer PEG VHL Conjugates

The calculated LogP (octanol-water partition coefficient) of (S,R,S)-AHPC-PEG2-C4-Cl is 4.1 . This value reflects the compound's hybrid linker composition containing both hydrophobic (alkyl C4 chain) and hydrophilic (PEG2 ether units) moieties designed to balance the hydrophobicity/hydrophilicity of resulting PROTAC conjugates . The PEG2-C4 linker configuration provides an intermediate lipophilicity profile distinct from conjugates with longer PEG chains (which reduce LogP and increase aqueous solubility) and those with exclusively alkyl linkers (which increase LogP).

PROTAC physicochemical properties linker hydrophobicity cellular permeability

Optimal Research and Industrial Application Scenarios for (S,R,S)-AHPC-PEG2-C4-Cl in Targeted Protein Degradation


Modular PROTAC Library Synthesis via Parallel SN2 Conjugation

Researchers synthesizing PROTAC libraries with systematic variation in target ligand identity can utilize (S,R,S)-AHPC-PEG2-C4-Cl's chloroalkane handle for direct, one-step SN2 conjugation with nucleophile-bearing target ligands, enabling parallel synthesis without carbodiimide activation steps . The fixed PEG2-C4 linker length provides a consistent scaffold for structure-activity relationship (SAR) studies assessing degradation efficiency as a function of target warhead structure .

BCR-ABL Degrader Development Using Established PROTAC Scaffolds

Based on published PROTAC studies targeting the BCR-ABL oncogenic tyrosine kinase, (S,R,S)-AHPC-PEG2-C4-Cl has been employed as the VHL-recruiting module for degraders using bosutinib or dasatinib as target warheads [1]. Researchers pursuing BCR-ABL degradation can leverage this established linker-warhead conjugation strategy to generate degrader candidates with documented cellular activity, reducing initial optimization burden [2].

HaloTag Fusion Protein Degradation as a Chemical Genetic Tool

(S,R,S)-AHPC-PEG2-C4-Cl functions as a HaloPROTAC capable of inducing degradation of GFP-HaloTag7 fusion proteins in cell-based assays [3]. This enables its use as a chemical genetic tool for acute, reversible protein knockdown in cell lines expressing HaloTag fusion constructs, facilitating studies of protein function, pathway dynamics, and target validation prior to dedicated degrader development .

Linker Length Optimization Studies Comparing PEG2 vs. PEG1/PEG3/PEG4/PEG6 VHL Conjugates

For systematic linker length optimization campaigns, (S,R,S)-AHPC-PEG2-C4-Cl provides a discrete PEG2-containing scaffold that can be benchmarked against PEG1 (alkyl-only, e.g., (S,R,S)-AHPC-C4-NH2), PEG3 ((S,R,S)-AHPC-PEG3-NH2), PEG4 ((S,R,S)-AHPC-PEG4-NH2), and PEG6-C4-Cl variants to map the relationship between PEG unit count, ternary complex geometry, and degradation efficacy . Such comparisons are essential for identifying optimal linker length for a given target–E3 ligase pair [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-PEG2-C4-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.